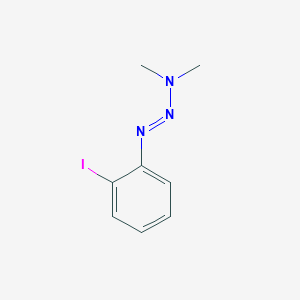

N-(2-Iodophenyl)diazenyl-N-methyl-methanamine

Description

N-(2-Iodophenyl)diazenyl-N-methyl-methanamine is an aryl iodine-containing compound featuring a diazenyl (-N=N-) group attached to a methyl-substituted amine.

Properties

CAS No. |

66974-58-1 |

|---|---|

Molecular Formula |

C8H10IN3 |

Molecular Weight |

275.09 g/mol |

IUPAC Name |

N-[(2-iodophenyl)diazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H10IN3/c1-12(2)11-10-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |

InChI Key |

VNMWUXQJDRUOFI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Amides (N-(2-Iodophenyl)acylamides)

- Examples : N-(2-Iodophenyl)acetamide (5a), benzamide (5c), and furan-2-carboxamide (5b) .

- Key Differences :

- The diazenyl group in the target compound replaces the carbonyl group in amides, introducing a conjugated system that may enhance UV-Vis absorption or redox activity.

- Amides exhibit higher stability due to resonance stabilization of the carbonyl group, whereas diazenyl compounds are prone to photolytic or thermal decomposition .

- Synthesis: Amides are synthesized via reaction of 2-iodoaniline with acyl chlorides (e.g., 69–81% yields for 5a–5c) .

Sulfonamides (N-(2-Iodophenyl)methanesulfonamide)

- Example : N-(2-Iodophenyl)methanesulfonamide (ChemSpider ID: 681946) .

- Key Differences :

- The sulfonyl group (-SO₂-) in sulfonamides confers strong electron-withdrawing effects and acidity to the NH proton (pKa ~10), whereas the diazenyl group may act as a weaker electron acceptor.

- Sulfonamides are often used in medicinal chemistry; diazenyl derivatives may find niche roles in dye chemistry or catalysis .

Amines (e.g., (2-Iodo-4-nitrophenyl)methanamine)

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- The iodine substituent in 2-iodophenyl derivatives is highly reactive in Pd-catalyzed cross-coupling (e.g., Heck, Suzuki reactions) .

- Comparison :

Photochemical Behavior

- Azo compounds (R-N=N-R') undergo cis-trans isomerization under UV light. The target compound’s diazenyl group may enable applications in photoresponsive materials or sensors, unlike amides or sulfonamides .

Stability

- Sulfonamides and amides exhibit higher thermal stability. Diazene derivatives are sensitive to light and heat, requiring storage in dark, cool conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.